Superior SiaT Transporter Binding Affinity vs. Benzyl Analogs
In a head-to-head isothermal titration calorimetry (ITC) study of 4-O-benzyl sialic acid derivatives binding to the Proteus mirabilis sialic acid transporter (PmSiaT), compound 3f bearing the 3,5-dibromobenzyl substituent exhibited a dissociation constant (Kd) of 0.27 ± 0.14 μM, representing a ~185-fold affinity improvement over the natural substrate Neu5Ac (Kd = 50 ± 4 μM) [1]. The unsubstituted benzyl analog 3a showed Kd = 9.0 ± 3.2 μM (33-fold weaker than 3f), and the 4-substituted benzyl analog 3e showed Kd = 6.2 ± 2.8 μM (23-fold weaker than 3f) [1]. In proteoliposome transport inhibition assays, compound 3f displayed a Ki of 0.13 ± 0.04 μM, confirming competitive inhibition and establishing the 3,5-dibromo pattern as the decisive pharmacophoric element for high-affinity PmSiaT engagement [1].
| Evidence Dimension | Binding dissociation constant (Kd) for PmSiaT transporter |
|---|---|
| Target Compound Data | Kd = 0.27 ± 0.14 μM (compound 3f, 3,5-dibromobenzyl substituent); Ki = 0.13 ± 0.04 μM; ΔTm = 14.4 ± 0.7 °C |
| Comparator Or Baseline | Neu5Ac (natural substrate): Kd = 50 ± 4 μM, Ki = 130 ± 35 μM, ΔTm = 0 °C; Compound 3a (unsubstituted benzyl): Kd = 9.0 ± 3.2 μM; Compound 3e (4-substituted benzyl): Kd = 6.2 ± 2.8 μM |
| Quantified Difference | ~185-fold affinity increase vs. Neu5Ac; 33-fold vs. unsubstituted benzyl (3a); 23-fold vs. mono-substituted benzyl (3e) |
| Conditions | Recombinant PmSiaT protein; ITC at 25 °C; nanoDSF thermal shift assay; [³H]Neu5Ac proteoliposome uptake assay; data are mean of n ≥ 3 independent experiments |
Why This Matters
For antibacterial drug discovery programs targeting bacterial sialic acid uptake, only the 3,5-dibromobenzyl building block delivers the sub-micromolar target engagement required for lead optimization; the unsubstituted benzyl and mono-bromo analogs fail to achieve the necessary affinity threshold.
- [1] Bozzola, T.; Scalise, M.; Larsson, C. U.; Newton-Vesty, M. C.; Rovegno, C.; Mitra, A.; Cramer, J.; Yuan Wahlgren, W.; Radhakrishnan Santhakumari, P.; Johnsson, R. E.; Schwardt, O.; Ernst, B.; Friemann, R.; Dobson, R. C. J.; Indiveri, C. Sialic Acid Derivatives Inhibit SiaT Transporters and Delay Bacterial Growth. ACS Chem. Biol. 2022, 17 (7), 1890–1900. Table 1: Kd (μM) for PmSiaT — Neu5Ac 50 ± 4; 3a 9.0 ± 3.2; 3e 6.2 ± 2.8; 3f 0.27 ± 0.14. DOI: 10.1021/acschembio.2c00321 View Source
